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Executive Summary
Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a

NAD⁺-dependent deacetylase. It was first identified in 2005 through high-throughput screening

of chemical libraries. While the user's query specifically mentioned (R)-Selisistat, it is crucial to

note that Selisistat is a racemic mixture. The biological activity resides in the (S)-enantiomer,

while the (R)-enantiomer is considered inactive. This document provides a comprehensive

technical overview of the discovery, chemical synthesis, and mechanism of action of Selisistat,

with a focus on its interaction with the SIRT1 signaling pathway. Quantitative data on its

inhibitory activity and detailed experimental protocols are also presented to support further

research and development.

Discovery of Selisistat (EX-527)
Selisistat was discovered in 2005 by scientists at Elixir Pharmaceuticals through a high-

throughput screening of their compound libraries to identify inhibitors of the SIRT1 enzyme.[1]

The indole-based compound, then designated EX-527, emerged as a promising hit due to its

potent and selective inhibition of SIRT1. Subsequent studies confirmed its mechanism of action

and its potential as a therapeutic agent, particularly in the context of Huntington's disease, and

it has since been investigated in clinical trials.[2][3][4][5]
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A critical aspect of Selisistat's pharmacology is its stereochemistry. The commercially available

and clinically tested compound is a racemic mixture of two enantiomers: (S)-Selisistat and (R)-
Selisistat. Through chiral separation and individual testing, it was determined that the (S)-

enantiomer is the active inhibitor of SIRT1, while the (R)-enantiomer is inactive.[1] This

distinction is vital for researchers designing experiments or interpreting structure-activity

relationships.

Chemical Synthesis Pathway
The synthesis of Selisistat is achieved through a multi-step process, with the core structure

being formed via a Bischler indole synthesis. The general synthetic route is outlined below.
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Step 1: Bromination

Step 2: Bischler Indole Synthesis Step 3: Amidation

Optional: Chiral Separation

β-keto ester Bromo keto ester
 Bromine

Tetrahydrocarbazole esterAniline
 Heat

Selisistat (racemic) Ammonia, Pressure

(S)-Selisistat (active) Chiral Chromatography

(R)-Selisistat (inactive)
 Chiral Chromatography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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